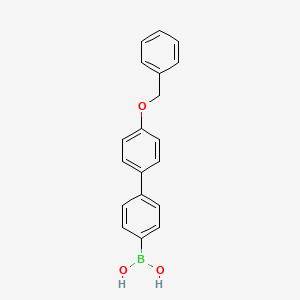

4-(4-Benzyloxyphenyl)benzeneboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-phenylmethoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKEFUYQWYPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 4 Benzyloxyphenyl Benzeneboronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

The boronic acid functional group in 4-(4-Benzyloxyphenyl)benzeneboronic acid is the cornerstone of its reactivity in a multitude of cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, providing efficient pathways to a diverse array of molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It stands as one of the most powerful and widely used methods for the synthesis of biaryls and other conjugated systems. nih.govlibretexts.org The reaction of this compound with various aryl halides serves as a key example of this transformation.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: nih.gov

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate, [Ar-Pd(II)-X]. nih.gov

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻). This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar']. The exact mechanism of transmetalation has been the subject of extensive study, with evidence suggesting the involvement of various intermediates. rsc.orgmdpi.com

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. This process forms the desired C-C bond of the biaryl product (Ar-Ar') and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. nih.gov

A generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

The efficiency and scope of the Suzuki-Miyaura coupling are profoundly influenced by the choice of the palladium catalyst and the associated ligands. organic-chemistry.org Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the coupling of sterically demanding or electronically deactivated substrates, the rational design of ligands is paramount.

Research has shown that electron-rich and bulky phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine (P(o-Tol)₃) and various biarylphosphines, can significantly enhance the efficiency of Suzuki-Miyaura couplings. st-andrews.ac.uk These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation. The development of specialized catalyst systems allows for reactions to be performed under milder conditions, often at room temperature, and with lower catalyst loadings. organic-chemistry.org

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, which are analogous to the reactivity expected for this compound.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 95 |

| 2,6-Dichloropurine | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 100 | 85 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 98 |

| 4-Iodotoluene | TbPo-Pd(II) | - | K₂CO₃ | DMF/H₂O | 90 | 98.6 |

This table presents data from various sources for analogous reactions and is intended to be illustrative of typical conditions and yields. mdpi.comacs.orgresearchgate.net

The stereochemistry of the Suzuki-Miyaura coupling is a critical consideration, particularly when dealing with substrates containing stereocenters or geometric isomers. Generally, the reaction proceeds with retention of configuration at the sp²-hybridized carbon atoms of both the organoboron reagent and the organic halide. st-andrews.ac.uk However, the choice of ligand can influence the stereochemical outcome, with some ligands promoting isomerization. libretexts.orgst-andrews.ac.uk For instance, studies have shown that the use of Pd(P(o-Tol)₃)₂ can lead to high retention of Z-olefin geometry in couplings involving Z-alkenyl halides. st-andrews.ac.uk

Regioselectivity becomes a key issue when coupling partners possess multiple reactive sites. In such cases, the inherent electronic and steric properties of the substrates, as well as the catalyst system, dictate the site of coupling. For di- or trihalogenated substrates, selective coupling at one position can often be achieved by carefully controlling the reaction conditions. For example, in the coupling of 2,6-dihalopurines, selective reaction at the C6 position is typically observed due to its higher reactivity. acs.org The regioselectivity can be influenced by factors such as the nature of the halogen, the electronic properties of substituents on the aromatic ring, and the steric bulk of the catalyst.

Chan-Lam-Evans Coupling (C-N, C-O, C-S Bond Formation)

The Chan-Lam-Evans (CLE) coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. This copper-catalyzed reaction utilizes arylboronic acids as the aryl source and couples them with amines, alcohols, and thiols. wikipedia.orgwikipedia.org A significant advantage of the CLE coupling is that it can often be performed under mild, aerobic conditions. nih.gov

The mechanism of the CLE coupling is thought to involve the formation of a copper(II)-aryl species, which then undergoes ligand exchange with the heteroatom nucleophile (N-H, O-H, or S-H). Reductive elimination from a transient copper(III) intermediate is proposed to yield the final product and regenerate the copper catalyst. wikipedia.org

The reaction of this compound with various N-, O-, and S-nucleophiles can be expected to proceed efficiently under CLE conditions. For instance, the N-arylation of 2-nitroimidazole (B3424786) with a range of arylboronic acids, including a derivative of the title compound, has been successfully demonstrated using a copper(II)-catalyzed system. researchgate.net This highlights the utility of this compound in synthesizing molecules with C-N bonds. While specific examples for C-O and C-S bond formation with this exact boronic acid are less prevalent in the literature, the general applicability of the CLE coupling suggests its feasibility. nih.govresearchgate.netcrossref.org

The table below provides illustrative examples of Chan-Lam-Evans coupling reactions.

| Arylboronic Acid | Nucleophile | Catalyst | Base | Solvent | Temp | Yield (%) |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 90 |

| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 85 |

| Arylboronic acids | 2-Nitroimidazole | Cu(II) complex | K₂CO₃ | - | - | up to 95 |

| Arylboronic acids | KSCN | Cu(OAc)₂ | 4-Methylpyridine | Toluene | 100 | up to 92 |

This table includes data from various sources for analogous reactions to illustrate the scope of the Chan-Lam-Evans coupling. nih.govresearchgate.net

Stille Coupling and Related Transmetalation Processes

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms C-C bonds. It typically involves the reaction of an organostannane (organotin compound) with an organic halide or triflate. nih.govyoutube.com While the primary focus of this article is on the reactivity of the boronic acid moiety, it is relevant to discuss the Stille coupling in the context of transmetalation processes.

The key step in the Stille coupling is the transmetalation of the organic group from the tin atom to the palladium center. youtube.com The general mechanism shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While the direct coupling of a boronic acid with an organostannane under Stille conditions is not the standard protocol, the principles of transmetalation are shared between these different cross-coupling reactions. The relative ease of transmetalation from different organometallic reagents (e.g., organoboron vs. organotin) can be exploited for selective cross-coupling reactions. st-andrews.ac.uk In some specialized cases, boronic acids or their derivatives can be involved in Stille-type reactions, often through in situ conversion to a more reactive species or in tandem catalytic cycles. However, the direct use of this compound in a classical Stille coupling with an organostannane is not a conventional transformation. The primary utility of this compound lies in reactions where the boronic acid itself is the key transmetalating agent, such as the Suzuki-Miyaura and Chan-Lam-Evans couplings.

Heck-Type Cross-Coupling Variations

While direct examples of Heck-type cross-coupling reactions specifically involving this compound are not extensively detailed in readily available literature, the general principles of these reactions are well-established for arylboronic acids. The oxidative Heck reaction, a variation of the traditional Mizoroki-Heck reaction, allows for the coupling of arylboronic acids with olefins. This transformation is typically catalyzed by palladium(II) complexes and requires an oxidant to regenerate the active catalyst.

The general mechanism for the oxidative Heck reaction involves the transmetalation of the aryl group from the boronic acid to the Pd(II) catalyst, followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination releases the arylated olefin product and a palladium hydride species. The final step is the reoxidation of the resulting Pd(0) to Pd(II) to complete the catalytic cycle.

Table 1: General Conditions for Oxidative Heck Reaction of Arylboronic Acids with Olefins

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)₂, Pd(TFA)₂ |

| Ligand | Phosphine ligands (e.g., dppp), N-heterocyclic carbenes (NHCs) |

| Oxidant | Benzoquinone, Cu(OAc)₂, O₂ (air) |

| Solvent | Toluene, Acetone (B3395972), DMF, DMAc |

| Temperature | 25–120 °C |

This table represents generalized conditions and specific optimizations are often required for different substrates.

Rhodium-catalyzed Heck-type reactions have also been developed, offering an alternative to palladium-based systems. These reactions can exhibit different selectivity profiles and functional group tolerance. The competition between Heck-type coupling and conjugate addition is a key aspect of rhodium-catalyzed reactions of arylboronic acids with α,β-unsaturated carbonyl compounds. rsc.org

Functional Group Transformations and Derivatizations

The structure of this compound allows for several key functional group transformations, providing access to a variety of useful derivatives.

Deprotection of the Benzyloxy Group to Access Phenolic Derivatives

The benzyloxy group serves as a common protecting group for phenols. Its removal from this compound yields the corresponding phenolic derivative, (4'-hydroxy-[1,1'-biphenyl]-4-yl)boronic acid, a valuable intermediate for further functionalization. Several methods are available for the deprotection of benzyl (B1604629) ethers.

Catalytic Hydrogenation: This is a widely used and often clean method for debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene, can also be employed. rsc.org

Acid-Catalyzed Cleavage: Strong acids like boron tribromide (BBr₃) are effective for cleaving benzyl ethers. rsc.org BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation.

Table 2: Common Methods for Deprotection of Benzyl Ethers

| Reagent/Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|

| H₂, Pd/C | H₂ gas, solvent (MeOH, EtOH, EtOAc) | Clean reaction, high yields | Not suitable for molecules with other reducible functional groups |

| BBr₃ | CH₂Cl₂, low temperature to room temp. | Effective for sterically hindered ethers | Harsh conditions, requires anhydrous environment |

| DDQ | CH₂Cl₂, room temp. | Selective for certain benzyl ethers | Stoichiometric reagent, potential for side reactions |

Conversion to Boronic Esters and Boroxines

Boronic acids can be readily converted into boronic esters and boroxines, which often exhibit enhanced stability, solubility, and reactivity in specific applications.

Boronic Esters: The reaction of a boronic acid with a diol, such as pinacol (B44631) or neopentyl glycol, in the presence of a dehydrating agent or under azeotropic conditions, yields the corresponding boronic ester. orgsyn.orgorgsyn.org The pinacol ester of this compound, 2-(4-(4-(benzyloxy)phenyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a commercially available and commonly used derivative. researchgate.netsigmaaldrich.com

Table 3: Synthesis of Boronic Esters from Boronic Acids

| Diol | Reagent/Conditions | Product |

|---|---|---|

| Pinacol | MgSO₄, CH₂Cl₂, rt | 2-Aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Neopentyl glycol | Toluene, reflux (Dean-Stark) | 2-Aryl-5,5-dimethyl-1,3,2-dioxaborinane |

| Ethylene glycol | Toluene, reflux (Dean-Stark) | 2-Aryl-1,3,2-dioxaborolane |

Boroxines: Boroxines are cyclic anhydrides formed by the dehydration of three molecules of a boronic acid. wikipedia.org This process is reversible and can be driven by heating the boronic acid, often under vacuum, to remove water. For this compound, the corresponding boroxine (B1236090) is 2,4,6-tris(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)boroxine. Commercial samples of arylboronic acids often contain varying amounts of their corresponding boroxines. rsc.org

Formation of Borinic Acid Derivatives

Borinic acids [R₂B(OH)] and their esters [R₂B(OR')] can be synthesized from boronic acids. A common method involves the reaction of a boronic acid or ester with an organometallic reagent, such as a Grignard or organolithium reagent. This approach allows for the introduction of a second organic group onto the boron atom. For instance, the reaction of this compound with a suitable aryl or alkyl Grignard reagent would yield a diaryl or aryl-alkyl borinic acid derivative.

Table 4: General Synthesis of Borinic Acids from Boronic Acids/Esters

| Boron Source | Organometallic Reagent | General Product |

|---|---|---|

| ArB(OH)₂ | R-MgX | Ar(R)B(OH) |

| ArB(OR')₂ | R-Li | Ar(R)B(OR') |

Halodeboronation Reactions

Halodeboronation is a reaction where the boronic acid group is replaced by a halogen atom (I, Br, Cl, or F). This transformation is a valuable tool for the synthesis of aryl halides.

Iododeboronation: This can be achieved using various iodinating agents. A common method involves the use of molecular iodine (I₂) in the presence of a base. Copper-catalyzed methods have also been developed, which can proceed under milder conditions. acs.org

Bromodeboronation: Aryl bromides can be prepared from arylboronic acids using brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂). researchgate.net The reaction with CuBr₂ can often be performed in water without the need for a ligand or base.

Table 5: Reagents for Halodeboronation of Arylboronic Acids

| Halogen | Reagent(s) |

|---|---|

| Iodine | I₂, NIS, CuI/oxidant |

| Bromine | Br₂, NBS, CuBr₂ |

| Chlorine | NCS, CuCl₂ |

Intramolecular Reactivity and Cyclization Pathways

While specific studies on the intramolecular reactivity and cyclization of this compound are not prominent, related biphenylboronic acids can undergo intramolecular cyclization reactions under certain conditions. For instance, palladium-catalyzed intramolecular C-H arylation can lead to the formation of fused polycyclic aromatic systems. The feasibility of such a reaction for this compound would depend on the presence of a suitable C-H bond in a sterically favorable position for cyclization. Such transformations are often highly dependent on the specific substitution pattern of the biphenyl (B1667301) system and the reaction conditions employed.

Studies on Reaction Selectivity and Competing Pathways

The utility of this compound in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions, is well-established. However, the efficiency of these transformations is often compromised by competing reactions that consume the boronic acid, leading to reduced yields and the formation of impurities. The two most significant of these competing pathways are protodeboronation and oxidative degradation.

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-benzyloxybiphenyl. nih.goved.ac.uk This undesired side reaction is influenced by several factors, including the reaction's pH, temperature, and the nature of the solvent and base employed. ed.ac.uknih.gov Oxidative degradation, on the other hand, involves the conversion of the boronic acid to the corresponding phenol, in this case, 4-(4-benzyloxyphenyl)phenol. This can be promoted by the presence of oxygen and certain metal catalysts. researchgate.netrsc.org

Protodeboronation Suppression Strategies

The suppression of protodeboronation is a key consideration in optimizing reactions involving this compound. Several strategies have been developed to mitigate this unwanted side reaction, focusing on the manipulation of reaction conditions and the use of protective groups.

One effective strategy is the careful selection of the base and solvent system. Milder bases are often favored to reduce the rate of protodeboronation. reddit.com For instance, the use of potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) can be advantageous over stronger bases like sodium hydroxide (B78521). The choice of solvent also plays a crucial role, with aprotic solvents or mixtures containing aprotic solvents often showing reduced levels of protodeboronation compared to purely protic media. rsc.org

Another widely adopted approach is the use of boronic esters, such as the pinacol ester of this compound. These esters exhibit greater stability towards protodeboronation under many reaction conditions. nih.gov The boronic acid can be slowly released in situ from the ester, maintaining a low concentration of the more reactive free boronic acid and thus minimizing the rate of protodeboronation. This "slow-release" strategy has proven effective in improving the yields of cross-coupling reactions. nih.gov

Furthermore, the optimization of the reaction temperature and the use of highly active palladium catalysts with short reaction times can help the desired cross-coupling reaction to "outrun" the slower protodeboronation pathway. nih.gov Automated feedback systems have been employed to rapidly identify optimal conditions, including abbreviated reaction times, which are particularly beneficial for boronic acids prone to decomposition. nih.gov

The following table summarizes the influence of various factors on the protodeboronation of arylboronic acids, which is applicable to this compound.

Table 1: Factors Influencing Protodeboronation of Arylboronic Acids

| Factor | Influence on Protodeboronation | Mitigation Strategies |

| pH | Higher pH generally increases the rate. ed.ac.uk | Use of milder bases (e.g., K₃PO₄, K₂CO₃). reddit.com |

| Temperature | Higher temperatures can accelerate protodeboronation. nih.gov | Optimize for the lowest effective temperature. |

| Solvent | Protic solvents can be a proton source. rsc.org | Use of aprotic solvents or mixed solvent systems. |

| Catalyst | Catalyst deactivation can favor side reactions. | Use of highly active and stable catalyst systems. nih.gov |

| Substrate Form | Free boronic acids are more susceptible. | Use of more stable boronic esters (e.g., pinacol esters). nih.gov |

Attenuation of Oxidative Degradation in Reaction Conditions

Oxidative degradation, leading to the formation of phenolic byproducts, is another significant challenge in reactions with this compound. This process is often mediated by the palladium catalyst and can be exacerbated by the presence of oxygen.

A primary strategy to attenuate oxidative degradation is to conduct reactions under an inert atmosphere, such as nitrogen or argon. researchgate.net This minimizes the presence of oxygen, which can participate in the oxidative homocoupling of the boronic acid, a reaction that forms a symmetrical biaryl dimer and is a common side reaction. researchgate.net

The addition of mild reducing agents can also be effective in suppressing oxidative degradation. These agents can help to maintain the palladium catalyst in its active Pd(0) state and minimize the concentration of Pd(II) species that can promote oxidative side reactions. researchgate.net

Careful selection of the palladium precursor and ligands is also crucial. Some ligand systems are more prone to promoting oxidative side reactions than others. The development of robust catalyst systems that are resistant to oxidative degradation is an active area of research.

The table below outlines key strategies to minimize oxidative degradation.

Table 2: Strategies to Attenuate Oxidative Degradation

| Strategy | Mechanism of Action |

| Inert Atmosphere | Reduces the concentration of dissolved oxygen, a key oxidant. researchgate.net |

| Addition of Reducing Agents | Maintains the palladium catalyst in its active Pd(0) state. researchgate.net |

| Catalyst and Ligand Selection | Certain catalyst systems are less prone to promoting oxidative pathways. |

| Reaction Time Optimization | Minimizing reaction time can reduce the exposure of the substrate to oxidative conditions. |

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Construction

The strategic positioning of the boronic acid and the protected hydroxyl group makes 4-(4-Benzyloxyphenyl)benzeneboronic acid a versatile tool for synthetic chemists. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. nih.gov The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization.

The construction of biaryl and polyaromatic frameworks is fundamental in materials science and medicinal chemistry. This compound is an excellent precursor for such structures. For instance, the synthesis of 4-(benzyloxy)biphenyl can be achieved, highlighting the utility of related precursors in forming the core biphenyl (B1667301) structure. niscair.res.inniscpr.res.in While specific examples detailing the direct use of this compound in the synthesis of a broad range of complex polyaromatic hydrocarbons are not extensively documented in readily available literature, its application in the synthesis of liquid crystals demonstrates its utility in creating ordered molecular assemblies. nih.govresearchgate.nettubitak.gov.trtubitak.gov.tr

The synthesis of terphenyls, which are linear polyaromatic compounds, can be accomplished through sequential Suzuki cross-coupling reactions. researchgate.net In this context, a di-functionalized benzene (B151609) ring can be sequentially coupled with two different boronic acids. Although direct examples employing this compound are not prevalent, the synthesis of p-terphenyl (B122091) derivatives from 4-hydroxyphenyl boronic acid illustrates a viable synthetic route where a benzyloxy-protected analogue could be used. nih.govchemicalbook.com

Table 1: Representative Synthesis of Biaryl Structures

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzyl Acetate (B1210297) | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 85 | researchgate.net |

This table presents general conditions for Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives, illustrating the potential reaction parameters for this compound.

The structural motifs present in natural products often serve as inspiration for the development of new synthetic methodologies. The biphenyl and polyphenyl moieties are found in a variety of natural products. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of these motifs in total synthesis. trdizin.gov.tr While direct application of this compound in the total synthesis of a specific natural product is not widely reported, the synthesis of p-terphenyl-containing natural products from related boronic acids provides a clear precedent for its potential use. nih.gov The benzyloxy group offers a stable protecting group that can withstand various reaction conditions encountered during a complex total synthesis, to be deprotected at a late stage.

Methodological Advancements in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of new methods in asymmetric synthesis. Chiral boronic esters and chiral auxiliaries have played a significant role in this field.

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. The development of new chiral ligands for metal-catalyzed asymmetric reactions is an active area of research. nih.govbeilstein-journals.org While there are no specific reports on the development of chiral auxiliaries or catalysts directly derived from this compound, the phenolic oxygen of the deprotected precursor, 4'-hydroxy-[1,1'-biphenyl]-4-yl)boronic acid, provides a handle for the attachment of chiral entities. This could potentially lead to the development of novel chiral ligands for asymmetric catalysis.

Diastereoselective and enantioselective reactions are key to controlling the stereochemistry of a final product. The use of chiral boronates as auxiliaries has been shown to be effective in diastereoselective addition reactions to aldehydes. acs.org For example, addition of nucleophiles to a furyl aldehyde bearing a chiral boronate at the C-3 position can proceed with high diastereoselectivity. acs.org The stereochemical outcome of such reactions can often be rationalized using models like the Felkin-Ahn and chelation-control models. youtube.com

The development of enantioselective transformations using boronic acid derivatives is a major focus in organic synthesis. youtube.comwilliams.edu While specific examples involving this compound are scarce, the general principles of asymmetric synthesis using chiral boronic esters are well-established and could potentially be applied to this compound.

Table 2: Examples of Diastereoselective Reactions Involving Boronates

| Substrate | Nucleophile | Additive | Diastereomeric Ratio (R:S) | Reference |

|---|---|---|---|---|

| Furyl aldehyde with chiral boronate | Grignard Reagent | None | Favorable for R | acs.org |

This table illustrates the principle of diastereoselective additions to aldehydes bearing a chiral boronate auxiliary, a strategy that could be explored with derivatives of this compound.

Catalytic Applications and Organocatalysis

The utility of this compound extends into the realm of catalysis, where the boronic acid group can act as a Lewis acid catalyst. This catalytic activity is rooted in the electron-deficient nature of the boron atom, which can interact with and activate various functional groups.

The incorporation of benzyloxyphenyl moieties into catalytic systems can significantly influence the catalyst's stability, activity, and selectivity. The benzyloxy group can act as a bulky substituent, creating a specific steric environment around the catalytic center. This can be particularly advantageous in stereoselective reactions where precise control over the approach of reactants is crucial.

Furthermore, the ether linkage in the benzyloxy group is relatively stable under many reaction conditions, ensuring the integrity of the ligand during catalysis. In the context of palladium-catalyzed cross-coupling reactions, bidentate ligand systems that include benzyloxyphenyl moieties have been shown to enhance the stability and longevity of the palladium complexes. This increased stability is crucial for achieving high catalytic turnover numbers and efficient conversions, particularly in demanding industrial applications.

The electronic properties of the benzyloxyphenyl group can also be tuned by introducing substituents on either of the phenyl rings, allowing for the fine-tuning of the catalyst's electronic character. This modulation can impact the rate-determining step of a catalytic cycle, providing a means to optimize the catalyst's performance for a specific transformation.

| Catalyst System Component | Role of Benzyloxyphenyl Moiety | Potential Advantage |

| Palladium Ligand | Steric hindrance and electronic modulation | Enhanced catalyst stability and selectivity |

| Organocatalyst | Creation of a specific binding pocket | Improved substrate recognition and enantioselectivity |

The conversion of biomass-derived carbohydrates, such as fructose (B13574) and glucose, into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) is a cornerstone of modern biorefineries. Acid catalysts are essential for the dehydration of these sugars to HMF. nih.govmdpi.comrsc.org While direct studies on this compound for this specific transformation are not extensively reported, the general reactivity of boronic acids with diols, such as those present in sugars, suggests a potential role in this area.

Boric acid and other arylboronic acids have been shown to catalyze the dehydration of fructose to HMF. rsc.orgnih.govdtu.dkresearchgate.netnih.gov The mechanism is believed to involve the formation of boronate esters with the hydroxyl groups of the sugar. This interaction can facilitate the necessary dehydration steps leading to the furan (B31954) ring of HMF. For instance, boric acid has been used in combination with metal chlorides to catalyze the isomerization of glucose to fructose and the subsequent dehydration to HMF. rsc.org Studies have also explored the use of 2-carboxyphenylboronic acid as an effective organocatalyst for the conversion of glucose to HMF. raineslab.commit.eduraineslab.com

Given that this compound possesses the key boronic acid functionality, it is plausible that it could participate in similar catalytic cycles for sugar dehydration. The benzyloxyphenyl moiety might influence the catalyst's solubility in different reaction media and could potentially impact the selectivity of the conversion by interacting with the substrate or the transition state. However, dedicated research would be required to ascertain its efficacy and advantages over other boronic acid catalysts in this specific application.

| Catalyst | Substrate | Product | Reported Yield of HMF |

| Boric acid and CrCl₃·6H₂O | Glucose | 5-Hydroxymethylfurfural (HMF) | High yield reported rsc.org |

| 2-Carboxyphenylboronic acid | Glucose | 5-Hydroxymethylfurfural (HMF) | 52% yield after 19 hours raineslab.com |

| Boric acid in aqueous solution | Fructose | 5-Hydroxymethylfurfural (HMF) | 60% yield dtu.dk |

Polymerization Initiation and Modification

The boronic acid group of this compound provides a reactive handle for its involvement in polymer science, both in initiating polymerization and in the post-polymerization modification of materials.

The use of boronic acid-functionalized molecules as initiators in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is a well-established method for producing polymers with controlled molecular weights and narrow polydispersities. acs.orgresearchgate.netresearchgate.net A boronic acid-functionalized RAFT agent can be used to initiate the polymerization of various monomers. acs.orgresearchgate.net This approach directly incorporates the boronic acid moiety at the polymer chain end. The resulting polymers can then be utilized for further reactions or for their inherent responsive properties.

Furthermore, boronic acids are valuable for the modification of existing polymers. For instance, the surface of polymer nanoparticles can be functionalized with phenylboronic acid derivatives. This modification can impart new properties to the nanoparticles, such as the ability to bind to diol-containing molecules, which is relevant for applications in drug delivery and sensing. The copper-promoted cross-coupling of RAFT polymers with aryl boronic acids is another powerful technique for the functionalization of polymer end-groups. nih.gov This method allows for the introduction of a wide variety of functional molecules, including those with benzyloxyphenyl groups, onto the polymer chain. nih.gov

| Polymerization Application | Role of this compound | Key Features |

| Polymerization Initiation | As a functionalized initiator in RAFT polymerization | - Controlled molecular weight - Low polydispersity - Boronic acid end-functionalized polymers acs.orgresearchgate.net |

| Polymer Modification | As a reagent for surface functionalization or end-group modification | - Introduction of new functionalities - Creation of responsive materials - Post-polymerization modification of RAFT polymers nih.govnih.gov |

Supramolecular Chemistry and Materials Science Research

Design and Self-Assembly of Supramolecular Architectures

The self-assembly of 4-(4-Benzyloxyphenyl)benzeneboronic acid into ordered supramolecular structures is governed by a combination of directional hydrogen bonds, π-π stacking interactions, and hydrophobic effects. The interplay of these non-covalent forces allows for the construction of intricate and functional architectures.

Arylboronic acids are well-documented for their ability to form robust hydrogen-bonded assemblies. nih.govwiley-vch.de The boronic acid group, -B(OH)₂, is analogous to a carboxylic acid in its capacity for self-assembly, typically forming a centrosymmetric dimer via two O-H···O hydrogen bonds. psu.edu Each of these primary dimer units can then act as a building block, connecting with adjacent dimers through additional hydrogen bonds to create extended one-dimensional ribbons, two-dimensional sheets, or complex three-dimensional networks. wiley-vch.depsu.edu

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding (O-H···O) | Boronic acid groups (-B(OH)₂) | Formation of primary dimer synthons and inter-dimer connections. |

| Hydrogen Bonding (O-H···N) | Boronic acid group and N-donor co-formers | Directs cocrystal formation and creates hetero-supramolecular networks. |

| π-π Stacking | Biphenyl (B1667301) core, Benzyl (B1604629) group | Stabilizes the crystal lattice and influences molecular packing. |

| Hydrophobic Interactions | Benzyl and phenyl groups | Contribute to overall packing efficiency, particularly in aqueous environments. |

The unique chemistry of the boronic acid functional group makes it an excellent candidate for applications in molecular recognition and sensing. wikipedia.org Boronic acids form reversible covalent boronate esters with 1,2- or 1,3-diols, a class of compounds that includes many biologically important saccharides. wikipedia.org This specific and dynamic interaction is the foundation for using this compound in host-guest systems designed to recognize and bind sugar molecules.

Furthermore, the substantial hydrophobic character of the 4-(benzyloxyphenyl)benzene portion of the molecule allows it to act as a guest that can be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386). mdpi.commdpi.com Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The benzyloxyphenyl moiety can be readily included within this cavity, driven by the hydrophobic effect. mdpi.com This encapsulation can alter the physicochemical properties of the guest molecule. If the boronic acid group remains outside the cavity, it is available to participate in further recognition events, leading to the formation of ternary supramolecular complexes. For instance, a cyclodextrin could encapsulate the hydrophobic tail of the molecule, while the exposed boronic acid headgroup binds to a saccharide. rsc.org

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a solid substrate. They are a powerful tool for tailoring the chemical and physical properties of interfaces. Arylboronic acids can be incorporated into SAMs to create functional surfaces for sensing, biomaterial engineering, and electronics.

To functionalize a surface such as gold, a derivative of this compound bearing a sulfur-based anchoring group (e.g., a thiol or disulfide) would be synthesized. This allows for the chemisorption of the molecule onto the gold surface, forming a dense, organized monolayer. In such a SAM, the molecules would orient with the biphenyl and benzyloxy groups forming the bulk of the film, presenting the boronic acid functionalities at the monolayer-environment interface. This configuration creates a "smart" surface capable of molecular recognition. For example, a SAM of this molecule could be used to construct an electrochemical or optical sensor for sugars, where the binding of a diol to the boronic acid groups on the surface would trigger a measurable change in signal. mdpi.comalfa-chemistry.com

Integration into Functional Materials

The distinct structural features of this compound make it an attractive component for the development of advanced functional materials, including liquid crystals and responsive polymer systems.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases, known as mesogens, are typically characterized by a rigid, anisotropic shape, such as a rod or a disk. The molecular structure of this compound—featuring an elongated, rigid biphenyl core and a terminal benzyloxy group—is highly characteristic of a calamitic (rod-like) mesogen. tcichemicals.commdpi.com

The biphenyl unit provides the necessary structural rigidity and length-to-breadth ratio required for the formation of orientationally ordered mesophases, such as the nematic and smectic phases. google.com The boronic acid group, with its strong capacity for hydrogen bonding, can promote supramolecular self-assembly, potentially leading to the formation of hydrogen-bonded liquid crystalline (HBLC) networks. In such systems, the hydrogen bonds can effectively extend the length of the mesogenic unit, often resulting in the stabilization of higher-ordered smectic phases and an increase in phase transition temperatures.

Table 2: Structural Features of this compound as a Mesogenic Unit

| Structural Feature | Component | Contribution to Liquid Crystalline Behavior |

| Rigid Core | Biphenyl group | Provides the molecular anisotropy (rod-like shape) essential for mesophase formation. |

| Terminal Group | Benzyloxy group | Influences the melting point, clearing point, and type of mesophase formed. |

| Functional Moiety | Boronic acid group | Promotes supramolecular assembly through hydrogen bonding, potentially stabilizing mesophases. |

Incorporating this compound into polymer scaffolds is a promising strategy for creating advanced materials with tailored properties. researchgate.net Phenylboronic acid-containing polymers are of great interest due to their stimuli-responsive nature, particularly their sensitivity to pH and the presence of diols like glucose. acs.orgresearchgate.net

This molecule can be integrated into a polymer architecture in several ways:

As a Pendant Group: A vinyl-functionalized derivative of the molecule can be synthesized and subsequently polymerized (or copolymerized with other monomers) to yield a polymer with pendant this compound units.

Within the Main Chain: The molecule can be derivatized with two reactive groups (e.g., di-halo or di-hydroxy derivatives) and incorporated directly into the polymer backbone through step-growth polymerization techniques like Suzuki coupling.

The resulting polymers would exhibit properties derived from both the polymer backbone and the functional side groups. The bulky, rigid biphenyl units would enhance the thermal stability and mechanical strength of the material. If present in high enough concentration, these units could induce liquid crystalline behavior in the polymer itself. The boronic acid moieties would impart stimuli-responsiveness. For example, a hydrogel cross-linked via boronate ester bonds formed between the polymer and a polyol (like polyvinyl alcohol) would dissolve or swell in response to changes in pH or upon addition of a competing sugar like glucose. researchgate.net This functionality is highly sought after for applications in drug delivery systems and tissue engineering scaffolds. nih.gov

Optoelectronic and Organic Electronic Devices (e.g., OLEDs)

While direct fabrication of optoelectronic devices using this compound as the active layer is not a primary application, its significance lies in its role as a critical building block for synthesizing larger, conjugated organic molecules essential for such devices. The boronic acid functional group is a key participant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govnih.gov This reaction is instrumental in constructing the complex architectures of materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net

In the context of OLEDs, materials require specific electronic properties, high thermal stability, and the ability to form stable amorphous films. noctiluca.eu this compound serves as a precursor, providing a biphenyl core extended with a benzyloxy group. Through Suzuki coupling, this compound can be linked to other aromatic halides to create highly conjugated systems. nih.gov The resulting larger molecules may function as emissive materials or host materials within the OLED emissive layer. ossila.com

The 4-(benzyloxy)phenyl moiety influences the properties of the final OLED material in several ways:

Electronic Properties: The ether linkage and the additional phenyl ring can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the synthesized molecule, thereby tuning the emission color and charge injection/transport characteristics.

Solubility and Morphology: The bulky, somewhat flexible benzyloxy group can enhance the solubility of the resulting complex molecules in organic solvents, which is advantageous for solution-based processing of OLED devices. researchgate.net It can also disrupt intermolecular packing, which helps in forming stable amorphous films and preventing crystallization, a common cause of device failure.

Thermal Stability: The biphenyl core provides a rigid and thermally stable foundation, a crucial characteristic for ensuring the long operational lifetime of OLED devices. noctiluca.eu

The general process involves reacting this compound with a suitable aryl halide in the presence of a palladium catalyst and a base. This versatility allows for the systematic design and synthesis of a wide array of novel organic semiconductors.

Table 1: Potential Role of this compound in OLED Material Synthesis

| Feature | Description | Implication for OLED Materials |

|---|---|---|

| Functional Group | Phenylboronic Acid | Enables C-C bond formation via Suzuki coupling to build conjugated systems. nih.gov |

| Core Structure | Biphenyl | Provides a rigid, thermally stable backbone for the final material. |

| Substituent | Benzyloxy Group | Can tune HOMO/LUMO levels, enhance solubility, and promote amorphous film formation. |

| Application | Synthetic Precursor | Used to synthesize larger, custom-designed host or emissive materials for OLEDs. |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

In the fields of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), boronic acids are a pivotal class of building blocks, or 'linkers'. rsc.orgtcichemicals.com While specific research detailing the use of this compound as a primary structural linker in MOF or COF synthesis is limited, its chemical nature allows for its potential incorporation into these porous crystalline materials.

Covalent Organic Frameworks (COFs): COFs are constructed entirely from light elements linked by strong covalent bonds. tcichemicals.com Boronic acids are foundational in COF chemistry, as they can undergo reversible self-condensation to form boroxine (B1236090) rings (B₃O₃) or condensation with diols (like catechols) to form boronate esters (BO₂C₂). tcichemicals.com These reversible reactions are key to the "error-checking" process that allows for the formation of highly crystalline frameworks. rsc.org

Theoretically, this compound could be used in several ways:

As a monofunctional modulator: In the synthesis of a COF from polyfunctional boronic acids, this compound could be added as a "capping" agent. It would terminate the growth of the framework in certain directions, which can be a strategy to control crystal size, morphology, and defect density.

As a component in functionalized COFs: While it has only one point of connection for forming the framework backbone, it could be incorporated into a pre-existing COF structure through post-synthetic modification techniques, functionalizing the pores of the framework. nih.gov

The large benzyloxy group would occupy significant space within the COF pores, potentially tuning the framework's selectivity for guest molecule adsorption based on size and chemical affinity.

Metal-Organic Frameworks (MOFs): MOFs consist of metal ions or clusters connected by organic linkers. wikipedia.org While the boronic acid group itself does not typically coordinate directly to the metal centers in the primary framework of common MOFs, it is widely used to functionalize the organic linkers. acs.orgresearchgate.net For example, a linker like terephthalic acid could be modified to include a boronic acid group. Such functionalized MOFs can then be used for applications like selective sensing or capture of diol-containing molecules (e.g., sugars). researchgate.netresearchgate.net

This compound could be chemically modified, for instance, by adding carboxylic acid groups, to become a suitable multitopic linker for MOF synthesis. The benzyloxy substituent would then serve as a functional group decorating the pores of the resulting MOF, imparting a hydrophobic character and influencing the framework's interactions with guest molecules.

Table 2: Potential Applications of Boronic Acid Functionality in Porous Frameworks

| Framework Type | Role of Boronic Acid | Potential Function of this compound | Resulting Property |

|---|---|---|---|

| COF | Forms boroxine or boronate ester linkages. tcichemicals.com | As a framework modulator or for post-synthetic functionalization. | Control of crystallinity; pore environment modification. |

| MOF | Functional group on a multitopic linker. acs.org | As a functional moiety on a custom-designed linker (e.g., dicarboxylate). | Enhanced selectivity for guest molecules; modified pore hydrophobicity. |

Stimuli-Responsive Materials Based on Boronic Acid Interactions

Phenylboronic acid (PBA) and its derivatives are a cornerstone in the design of "smart" or stimuli-responsive materials. nih.gov These materials can change their physical or chemical properties in response to specific external triggers. rsc.orgnih.gov Polymers functionalized with this compound would be expected to exhibit these characteristic responsive behaviors, primarily driven by the chemistry of the boronic acid group.

The key interaction is the reversible covalent bonding between the boronic acid and a diol (a molecule with two alcohol groups). nih.gov In an aqueous environment, the boron atom exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state. The tetrahedral state forms a much more stable complex (a boronate ester) with diols. mdpi.com This equilibrium is highly sensitive to two main stimuli:

pH: The transition from the neutral to the anionic form of the boronic acid is favored at higher pH (more basic conditions). Therefore, the binding affinity for diols is significantly stronger at physiological or slightly alkaline pH compared to acidic pH. A polymer containing PBA moieties can swell or shrink, or become more or less hydrophilic, as the pH changes, due to this reversible binding with diols or even just water. dovepress.comnih.gov

Sugars (Diols): At a constant, suitable pH, the introduction of sugars (which are rich in diol groups) like glucose or fructose (B13574) can cause a response. If the polymer is cross-linked via boronate-diol bonds, adding free sugar molecules can competitively displace the cross-links, leading to the dissolution or swelling of the material (e.g., a hydrogel). mdpi.com This forms the basis for glucose-responsive systems, which have been extensively researched for applications like self-regulated insulin (B600854) delivery. dovepress.com

Table 3: Stimuli-Response Mechanisms of Phenylboronic Acid Moieties

| Stimulus | Chemical Mechanism | Macroscopic Effect on Polymer |

|---|---|---|

| Increase in pH | Equilibrium shifts to the anionic tetrahedral form of boron, increasing affinity for diols. nih.gov | Increased hydrophilicity, swelling of hydrogels, enhanced binding of diol-containing molecules. |

| Addition of Sugars | Competitive binding of free sugar molecules to boronic acid sites. mdpi.com | Disruption of polymer cross-links, dissolution of gels, release of encapsulated cargo. |

| Change in Temperature | Can affect the thermodynamics of the boronate ester formation. | Can be used in combination with other stimuli to create multi-responsive materials. sigmaaldrich.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. For 4-(4-Benzyloxyphenyl)benzeneboronic acid, these calculations can elucidate its behavior in various chemical environments.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be accurately predicted. nih.govresearchgate.net These calculations would reveal the planar arrangement of the phenyl rings and the geometry of the boronic acid group. The benzyloxy group introduces conformational flexibility, and DFT can be used to identify the most stable conformer by comparing the energies of different rotational isomers.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Value (Å or °) |

|---|---|

| C-B Bond Length | 1.55 |

| B-O Bond Length | 1.37 |

| C-O-C Bond Angle | 118.5 |

| Phenyl Ring Dihedral Angle | 35.0 |

Note: These are representative values based on similar compounds.

Ab initio methods, which are based on first principles without empirical parameters, provide a detailed understanding of the electronic structure and bonding in this compound. turkjps.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be used. These calculations can generate electron density maps, which visualize the distribution of electrons within the molecule, highlighting the covalent character of the C-B bond and the polar nature of the B-O and C-O bonds. Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can quantify the charge distribution and identify key donor-acceptor interactions that contribute to the molecule's stability. globalresearchonline.net

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org For this compound, the HOMO is expected to be localized on the electron-rich benzyloxyphenyl group, while the LUMO is likely centered on the electron-deficient boronic acid moiety. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. Various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies to quantify the molecule's electrophilic and nucleophilic character. conicet.gov.ar

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 3.975 |

| Chemical Hardness (η) | 2.175 |

Note: These are representative values based on similar compounds. nih.gov

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational methods can be used to locate and characterize the transition state structures. The transition state is a high-energy, transient species that connects the reactants and products. By performing frequency calculations on the optimized transition state geometry, a single imaginary frequency corresponding to the reaction coordinate can be identified, confirming it as a true transition state. The energy difference between the reactants and the transition state defines the activation energy, which is a critical parameter for determining the reaction rate.

A potential energy surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the energy of the system as a function of the geometric coordinates of the atoms. For reactions involving this compound, a PES can be constructed to visualize the entire reaction pathway, including reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism, including the identification of any intermediate species and the determination of the rate-limiting step. PES mapping can also reveal alternative reaction pathways and help in optimizing reaction conditions to favor the desired product.

Solvent Effects on Reaction Pathways

The solvent environment is a critical factor that can significantly influence the thermodynamics and kinetics of chemical reactions. rsc.org For boronic acids, including this compound, solvents can alter reaction rates and product selectivity by stabilizing or destabilizing reactants, transition states, and products. rsc.orgnumberanalytics.com Computational models, utilizing both implicit and explicit solvent molecules, are employed to predict and understand these complex interactions. rsc.org

Solvent polarity, viscosity, and specific solvent-solute interactions, such as hydrogen bonding, are key factors influencing reaction pathways. numberanalytics.com For instance, in reactions involving charged intermediates, polar solvents can offer stabilization, thereby accelerating the reaction rate. numberanalytics.com Conversely, non-polar solvents might favor pathways with neutral intermediates. numberanalytics.com The choice of solvent can also impact the activation of reactants, as seen in processes where protonic solvents can hinder certain oxidative reactions through hydrogen bonding. researchgate.net

Computational studies on various organic reactions have demonstrated that solvents can:

Directly participate in reaction steps, opening alternative pathways. rsc.org

Alter the relative stabilization of reactants, transition states, and products. rsc.org

Influence the solubility of reactants and catalysts. rsc.org

Inhibit undesired side reactions. rsc.org

While specific computational studies on the solvent effects on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles derived from studies on other boronic acids and organic molecules are directly applicable. researchgate.netnovapublishers.com Theoretical models can predict how different solvents would affect, for example, Suzuki-Miyaura coupling reactions involving this boronic acid, by calculating the energy barriers of the reaction steps in various solvent environments.

Table 1: Influence of Solvent Properties on Reaction Pathways

| Solvent Property | Effect on Reaction Mechanisms | Computational Approach |

|---|---|---|

| Polarity (Dielectric Constant) | Stabilizes charged intermediates and transition states, potentially accelerating reactions. numberanalytics.com | Implicit solvent models (e.g., PCM, SMD) can be used to calculate the free energy of solvation for different species along the reaction coordinate. nih.gov |

| Hydrogen Bonding Capability | Can form hydrogen bonds with reactants or catalysts, influencing their reactivity and the reaction pathway. researchgate.netnih.gov | Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a detailed picture of specific hydrogen bonding interactions. |

| Viscosity | Affects the diffusion of reactants, with lower viscosity generally leading to faster reaction rates. numberanalytics.com | While not a direct input in most quantum chemical calculations, its effect can be inferred from molecular dynamics simulations. |

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms (conformation) and the non-covalent interactions between molecules are crucial for understanding the solid-state structure and properties of this compound.

Arylboronic acids have a strong tendency to form dimeric and sometimes trimeric or polymeric structures in the solid state through intermolecular hydrogen bonding. researchgate.netacs.org The most common motif is a centrosymmetric dimer formed by two hydrogen bonds between the hydroxyl groups of the boronic acid moieties. researchgate.net Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the geometries and stabilization energies of these aggregates. For arylboronic acids, the formation of these supramolecular structures is a well-established phenomenon. researchgate.net While crystal structure data specifically for this compound is not detailed in the search results, the general principles of boronic acid dimerization are applicable.

Hydrogen bonds are the primary drivers for the self-assembly of boronic acids. researchgate.netacs.org In the solid state, arylboronic acids typically form extensive hydrogen-bonding networks. researchgate.net These networks can consist of dimers linked into chains or more complex two- or three-dimensional architectures. researchgate.netresearchgate.net The presence of other functional groups in the molecule can influence the nature of these networks. Computational methods are invaluable for analyzing the strength and geometry of these hydrogen bonds. nih.gov For instance, calculations can determine the interaction energies and preferred orientations of the hydrogen-bonded molecules. researchgate.net Studies on related phenylboronic acid derivatives show that both homomeric (boronic acid to boronic acid) and heteromeric (boronic acid to other functional groups) interactions can be analyzed using computational models. rsc.org

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which can aid in the structural elucidation of molecules like this compound.

Table 2: Representative Calculated Vibrational Frequencies for Phenylboronic Acid Derivatives (Illustrative)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 | Stretching of the hydroxyl groups, often broad in experimental spectra due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the phenyl rings. |

| C=C Stretch (Aromatic) | 1400-1600 | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |

| B-O Stretch | 1300-1400 | Stretching of the boron-oxygen single bonds. |

Note: This table is illustrative and based on general data for phenylboronic acids. Specific frequencies for this compound would require a dedicated computational study.

Computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) approach, have become increasingly accurate in predicting NMR chemical shifts. nih.gov For boron-containing compounds, ¹¹B NMR is a powerful characterization technique, and theoretical predictions can aid in the interpretation of the experimental spectra. nih.govsdsu.edu Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to assist in the assignment of complex spectra. researchgate.net The accuracy of these predictions can be enhanced by including solvent effects in the calculations, often through implicit solvent models. nih.gov While experimental NMR data for this compound is available, theoretical predictions would provide a deeper understanding of the relationship between its electronic structure and the observed chemical shifts. nih.gov For instance, calculations could reveal how the electron-donating benzyloxy group influences the chemical shifts of the protons and carbons in the phenyl rings.

Table 3: Predicted vs. Experimental Chemical Shifts for a Model Compound (Phenylboronic Acid)

| Nucleus | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (in Acetone-d6) spectrabase.com |

|---|---|---|

| ¹¹B | ~28-30 | 28.9 |

| ¹³C (C-B) | ~135 | 135.5 |

| ¹³C (ortho) | ~130 | 130.1 |

| ¹³C (meta) | ~128 | 128.3 |

| ¹³C (para) | ~132 | 132.5 |

Note: Predicted values are illustrative and depend on the level of theory and basis set used. Experimental values are for the parent phenylboronic acid and serve as a reference.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions. For this compound, MD simulations offer a means to understand its structural flexibility, interaction with its environment, and the energetic landscape that governs its behavior.

The dynamic nature of this compound arises from several key structural features: the rotational freedom around the C-C bond of the biphenyl (B1667301) core, the C-O-C ether linkage, and the C-B bond of the boronic acid group. MD simulations can elucidate how these motions are coupled and how they are influenced by external factors such as solvent and temperature. Such simulations typically start from an optimized molecular geometry and assign initial velocities to each atom from a Maxwell-Boltzmann distribution corresponding to a specific temperature. The trajectory of each atom is then calculated in discrete time steps (on the order of femtoseconds), generating a detailed movie of the molecule's dynamic behavior.

Analysis of these trajectories can reveal important information about the molecule's conformational preferences and the energy barriers between different conformational states. This is often achieved by monitoring key dihedral angles and intermolecular distances over the course of the simulation.

Conformational Dynamics and Potential Energy Surface

To systematically study these conformational changes, potential energy surface (PES) scans can be performed. q-chem.comresearchgate.netmolssi.org In a PES scan, a specific dihedral angle is systematically varied, and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. q-chem.com This provides a profile of the energy as a function of that specific rotation, revealing the low-energy (stable) and high-energy (transitional) conformations. researchgate.netresearchgate.net For a molecule like this compound, a two-dimensional PES scan, exploring the rotation of both the biphenyl and the boronic acid groups, would be particularly insightful.

A hypothetical PES scan could reveal the energetic landscape governing the rotation around the biphenyl C-C bond. The planarity of the biphenyl system is often disfavored due to steric hindrance between the ortho-hydrogens. The most stable conformations are typically twisted, with a dihedral angle between the two phenyl rings that balances the opposing forces of π-conjugation (favoring planarity) and steric repulsion.

Below is a hypothetical data table representing the results of a potential energy surface scan for the biphenyl dihedral angle of this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Planar (Eclipsed) |

| 30 | 0.5 | Twisted |

| 45 | 0.0 | Minimum Energy Conformation |

| 60 | 0.8 | Twisted |

| 90 | 2.5 | Perpendicular |

| 120 | 0.8 | Twisted |

| 135 | 0.0 | Minimum Energy Conformation |

| 150 | 0.5 | Twisted |

| 180 | 5.2 | Planar (Eclipsed) |

Solvent Effects on Dynamic Behavior

The surrounding solvent can have a profound impact on the dynamic behavior and conformational preferences of a molecule. nih.govresearchgate.netfigshare.com MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box. nih.govresearchgate.netfigshare.com The interactions between the solute (this compound) and the solvent molecules can stabilize or destabilize certain conformations, thereby altering the dynamic equilibrium.

For instance, the boronic acid group is capable of forming hydrogen bonds with protic solvents like water. researchgate.net These interactions can influence the orientation of the boronic acid group relative to the phenyl ring. Similarly, the ether oxygen in the benzyloxy group can act as a hydrogen bond acceptor. The nonpolar phenyl rings are likely to engage in favorable van der Waals interactions with nonpolar solvents.

An MD simulation in an explicit solvent, such as water or a less polar organic solvent like methanol (B129727), can quantify these effects. By analyzing the radial distribution functions between specific atoms of the solute and solvent molecules, the nature and strength of the solvation shell can be characterized. Furthermore, the simulation can reveal how the solvent affects the potential of mean force along important reaction coordinates, such as the biphenyl dihedral angle.

The following interactive table presents hypothetical data on the influence of different solvents on the average biphenyl dihedral angle and the solvation energy of this compound, as would be determined from MD simulations.

| Solvent | Dielectric Constant | Average Biphenyl Dihedral Angle (°) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Vacuum | 1 | 44.5 | 0 |

| Toluene | 2.4 | 42.1 | -8.5 |

| Methanol | 33.0 | 38.7 | -15.2 |

| Water | 80.1 | 35.9 | -20.1 |

The data suggest that more polar solvents might favor a slightly less twisted conformation of the biphenyl core due to favorable interactions with the polar boronic acid and ether functionalities. The solvation free energy indicates the stability of the solute in a given solvent, with more negative values suggesting greater stability.

Analytical Methodologies for Research Characterization and Detection

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-(4-Benzyloxyphenyl)benzeneboronic acid, offering detailed insights into its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of this compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can unequivocally confirm the molecular formula of the compound.

Key Research Findings:

| Parameter | Value | Significance |

| Molecular Formula | C₁₃H₁₃BO₃ | Defines the elemental composition. |

| Theoretical Exact Mass | 228.0957744 Da | Provides a precise mass for HRMS confirmation. nih.gov |

| Expected HRMS Result | < 5 ppm deviation | Confirms the elemental composition with high confidence. |

| Potential Major Fragments | m/z 91 (C₇H₇⁺), m/z 137 (C₆H₆BO₃⁻) | Indicates the presence of the benzyl (B1604629) and hydroxyphenylboronic acid substructures. |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is the cornerstone for elucidating the detailed molecular structure of this compound in solution. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a complete picture of the proton and carbon environments and their connectivity.

Detailed Research Findings:

While a complete set of assigned multidimensional NMR data for this compound is not published, typical chemical shifts for the constituent aromatic and benzylic protons can be predicted based on analogous structures. The protons of the benzyloxy phenyl group and the phenylboronic acid group would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the benzylic methylene (B1212753) protons would resonate around δ 5.0 ppm. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR spectral data for this compound has been reported, confirming the presence of the expected carbon environments. nih.gov COSY experiments would reveal proton-proton couplings within the two aromatic rings, while HSQC would correlate each proton to its directly attached carbon. HMBC is crucial for establishing long-range correlations, for instance, between the benzylic protons and the carbons of both the phenyl and benzyl rings, confirming the ether linkage.

| NMR Technique | Information Yielded | Expected Observations for this compound |

| ¹H NMR | Proton environments and their multiplicities. | Aromatic protons (δ 7.0-8.0 ppm), benzylic CH₂ (δ ~5.0 ppm), B(OH)₂ protons (broad, variable). |

| ¹³C NMR | Carbon environments. | Signals corresponding to the aromatic carbons, benzylic carbon, and the carbon attached to the boron atom. nih.gov |

| COSY | ¹H-¹H correlations (through 2-3 bonds). | Correlations between adjacent protons within the phenyl and benzyl rings. |

| HSQC | ¹H-¹³C direct correlations (one bond). | Correlation of each aromatic and benzylic proton to its respective carbon atom. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds). | Key correlations confirming the connectivity between the benzyl group and the phenylboronic acid moiety via the ether linkage. |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in this compound. These methods are complementary and provide a characteristic fingerprint of the molecule.

Detailed Research Findings:

The FT-IR and Raman spectra of this compound have been documented. nih.gov Key vibrational modes would include the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹ in the IR spectrum), C-H stretching of the aromatic and benzylic groups (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (in the region of 1400-1600 cm⁻¹), the B-O stretching (around 1350 cm⁻¹), and the C-O stretching of the ether linkage (around 1250 cm⁻¹). Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings. academie-sciences.frresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (B(OH)₂) | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2850-2950 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

| B-O Stretch | ~1350 | FT-IR |

| C-O Stretch (Ether) | ~1250 | FT-IR |

Chromatographic Separation Methods for Analysis

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification. Both liquid and gas chromatography are employed, often in conjunction with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. It is particularly useful for purity assessment and reaction monitoring.

Detailed Research Findings:

While a specific, validated HPLC method for this compound is not extensively published, methods for similar arylboronic acids can be adapted. A common approach involves reversed-phase chromatography. waters.comwaters.com A C18 column is often suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The addition of an acidic modifier, such as formic acid, to the mobile phase can improve peak shape and retention for boronic acids. waters.com Detection is typically achieved using a UV detector, as the aromatic rings in the molecule are chromophoric.

| HPLC Parameter | Typical Conditions for Arylboronic Acids |

| Stationary Phase | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | Formic acid or trifluoroacetic acid (TFA) |

| Detection | UV (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

GC-MS is a high-resolution separation and detection technique that can be used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like boronic acids, derivatization is often necessary to increase their volatility.

Detailed Research Findings: